molecular formula C14H17BrN2O3 B5885884 4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde

4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde

Cat. No.: B5885884
M. Wt: 341.20 g/mol
InChI Key: HUGWXJKTWBRQNN-UHFFFAOYSA-N
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Description

4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a bromo-methylphenoxy group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde typically involves the following steps:

    Formation of the Phenoxy Acetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield 4-bromo-2-methylphenoxyacetyl chloride.

    Piperazine Substitution: The phenoxyacetyl chloride is then reacted with piperazine to form the desired product, this compound. This step is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Condensation Reactions: These reactions are often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

Major Products

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.

    Condensation Reactions: Products include imines and hydrazones.

Scientific Research Applications

4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
  • 4-[2-(4-fluoro-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
  • 4-[2-(4-iodo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde

Uniqueness

4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-11-8-12(15)2-3-13(11)20-9-14(19)17-6-4-16(10-18)5-7-17/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWXJKTWBRQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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